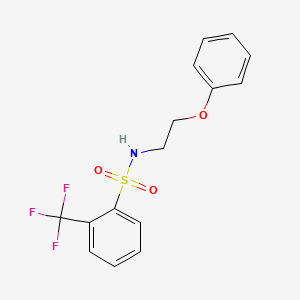

N-(2-phenoxyethyl)-2-(trifluoromethyl)benzenesulfonamide

Description

N-(2-Phenoxyethyl)-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a 2-(trifluoromethyl)phenyl group attached to a sulfonamide nitrogen, which is further substituted with a 2-phenoxyethyl chain. Its molecular formula is C₁₅H₁₄F₃NO₃S (molecular weight: 345.335 g/mol) .

Properties

IUPAC Name |

N-(2-phenoxyethyl)-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO3S/c16-15(17,18)13-8-4-5-9-14(13)23(20,21)19-10-11-22-12-6-2-1-3-7-12/h1-9,19H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJULIXQZAQVKDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxyethyl)-2-(trifluoromethyl)benzenesulfonamide typically involves the following steps:

Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of phenol with ethylene oxide to form 2-phenoxyethanol.

Sulfonamide Formation: The 2-phenoxyethanol is then reacted with 2-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyethyl)-2-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can result in the formation of a new sulfonamide derivative.

Scientific Research Applications

N-(2-phenoxyethyl)-2-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential antimicrobial properties and as a lead compound for the development of new drugs.

Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.

Industrial Applications: It is used in the synthesis of other chemical compounds and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-phenoxyethyl)-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial effects.

Comparison with Similar Compounds

Structural Isomerism: Position of Trifluoromethyl Group

- N-(2-Phenoxyethyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 696632-72-1) : This positional isomer has the -CF₃ group at the meta position (C3) instead of ortho (C2). Despite identical molecular weight (345.335 g/mol), the substitution pattern affects electronic properties and steric interactions.

Complex Sulfonamide Derivatives with Extended Chains

- Compound 6c : A structurally complex derivative with a 2-(prop-2-yn-1-yloxy)ethoxy chain and acrylamide group. The extended hydrophilic chain may improve solubility but reduce membrane permeability. Synthesis yield (37%) is notably lower than simpler analogs, possibly due to steric challenges during acylation.

- Compound 7a/7b : These derivatives incorporate bromopropanoyl and chloro substituents, enhancing electrophilicity. The high yields (82–95%) suggest efficient reactivity of the sulfonamide nitrogen, contrasting with the target compound’s unmodified phenoxyethyl group, which may limit similar derivatization.

Heterocyclic and Agricultural Derivatives

- Mefluidide : A plant growth regulator with a dimethylphenyl-acetamide core and -CF₃ sulfonamide. Unlike the target compound’s phenoxyethyl group, Mefluidide’s acetamide moiety and electron-withdrawing -CF₃SO₂ group confer stability against acid rain-induced membrane damage, highlighting divergent agricultural applications.

- Triazolopyrimidine derivatives (8e, 8f) :

These compounds feature fused triazole-pyrimidine rings, enhancing herbicidal activity through heterocyclic interactions. The trifluoromethyl group in 8e/8f is at C6, whereas the target compound’s -CF₃ at C2 may limit similar bioactivity due to steric mismatches.

Enzyme Inhibitors

- Ro-61-8048 (Compound 16) :

A kynurenine 3-hydroxylase inhibitor (IC₅₀ = 37 nM) with a 4-phenylthiazole substituent. The thiazole ring enables π-stacking and hydrogen bonding, absent in the target compound. The para-CF₃ in Ro-61-8048 versus ortho-CF₃ in the target compound may explain differences in enzyme affinity. - ER-3826 (Compound 3) : A phospholipase A₂ inhibitor with a propenoyl-piperidine chain.

Data Table: Key Comparative Features

Biological Activity

N-(2-phenoxyethyl)-2-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, including its mechanism of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a trifluoromethyl group , which is known to enhance lipophilicity and biological activity, and a phenoxyethyl moiety , which may contribute to its interaction with biological targets.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes, particularly carbonic anhydrase . This enzyme plays a crucial role in regulating pH and fluid balance in tissues, making it a target for various therapeutic applications, including cancer treatment.

Key Mechanisms:

- Enzyme Inhibition : The compound competes with natural substrates for binding sites on carbonic anhydrase, leading to reduced enzymatic activity.

- Cell Proliferation : Inhibition of carbonic anhydrase has been linked to decreased proliferation rates in cancer cells, promoting apoptosis.

Antimicrobial Properties

Research indicates that compounds similar to this compound have shown antimicrobial activity . For instance, studies on related sulfonamides suggest they can inhibit bacterial growth by targeting metabolic pathways essential for bacterial survival.

Case Studies

- Inhibition of Cancer Cell Lines :

- Toxicity Studies :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison was made with other structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-bromo-N-(2-phenoxyethyl)benzenesulfonamide | Contains bromine; similar phenoxy group | Inhibits carbonic anhydrase IX; potential anticancer activity |

| 3-fluoro-4-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide | Includes methoxy group; trifluoromethyl | Targeted as a carbonic anhydrase inhibitor; enhanced binding affinity |

| 2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzenesulfonamide | Chlorine instead of bromine | Explored for antimicrobial properties; varied efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.